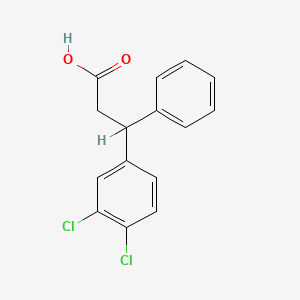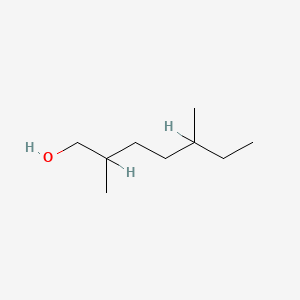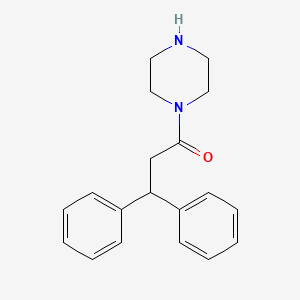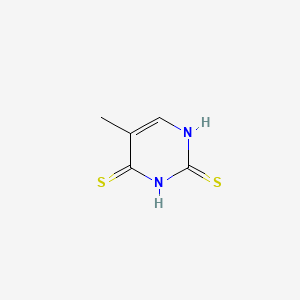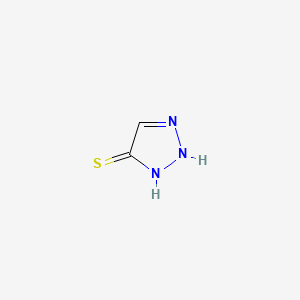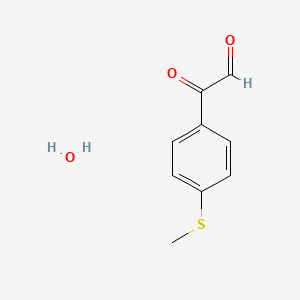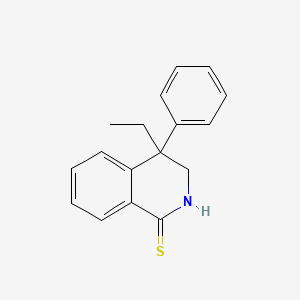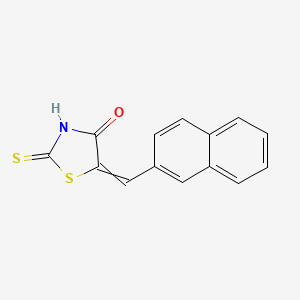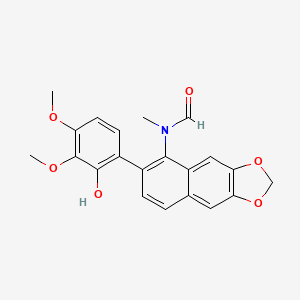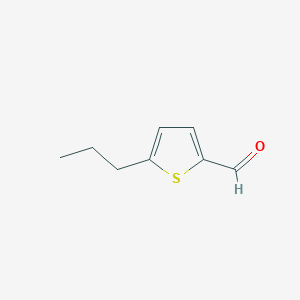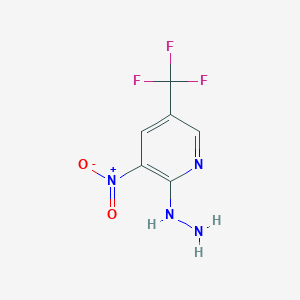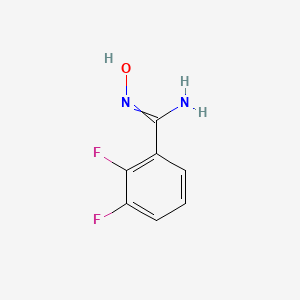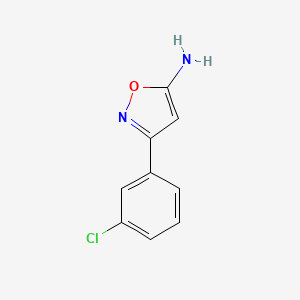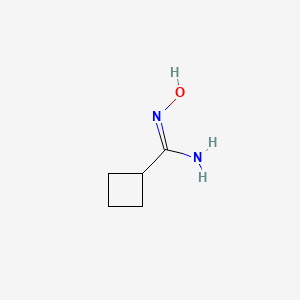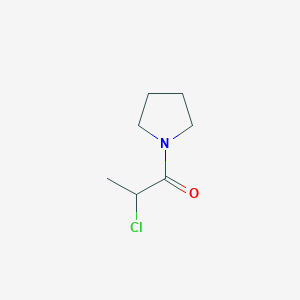
1-(2-Chloropropanoyl)pyrrolidine
Descripción general
Descripción
1-(2-Chloropropanoyl)pyrrolidine is a molecule composed of five atoms of carbon, two atoms of oxygen, one atom of nitrogen, and one atom of chlorine. It contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 tertiary amide (aliphatic), and 1 Pyrrolidine .
Synthesis Analysis
Pyrrolidines can be synthesized from different cyclic or acyclic precursors . An alternative and practical route for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the synthesis of DPP-IV inhibitors, has been demonstrated, starting from less expensive and readily available L-proline .
Molecular Structure Analysis
The 1-(2-Chloropropanoyl)pyrrolidine molecule contains a total of 22 bond(s). There are 10 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 Pyrrolidine(s) .
Chemical Reactions Analysis
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Physical And Chemical Properties Analysis
The linear formula of 1-(2-Chloropropanoyl)pyrrolidine is C7H12ClNO . The molecular weight is 161.63 g/mol.
Aplicaciones Científicas De Investigación
Cyclopropanone Equivalents from 3-Chloropropionic Acid
Research by Wasserman et al. (1989) discusses the use of derivatives prepared from the piperidide of 3-chloropropionic acid, which act as cyclopropanone equivalents. These derivatives are used in the synthesis of pyrroles, pyrrolines, and pyrrolizidines, highlighting the utility of chloropropanoyl-related compounds in synthesizing complex heterocyclic structures (Wasserman, Dion, & Fukuyama, 1989).
New Heterocycle Based Molecules
Murthy et al. (2017) synthesized and characterized new heterocycle-based molecules, showcasing the synthesis's versatility, including reaction properties and potential for non-linear optics applications. This research indicates the broader chemical synthesis and characterization applications of chloropropanoyl and its derivatives (Murthy et al., 2017).
Stereochemistry in Calcium Channel Blockers
Carosati et al. (2009) studied the stereoselective behavior of a chlorophenylsulfonyl pyrrolidine derivative, a blocker of cardiovascular L-type calcium channels. This work demonstrates the potential of chloropropanoyl derivatives in developing pharmacologically active compounds with specific stereochemical configurations, crucial for their activity and selectivity (Carosati et al., 2009).
Identification and Derivatization of Selected Cathinones
Nycz et al. (2016) identified novel cathinone salts and examined their properties using spectroscopic methods. This research highlights the application of derivatives in forensic science, particularly in identifying and characterizing new psychoactive substances (Nycz et al., 2016).
Hybrid (Te, N) Ligands
Singh et al. (2003) explored the synthesis and crystal structures of hybrid organotellurium ligands with pyrrolidine rings. Their research into ligand-metal complex formation offers insights into the design and synthesis of new compounds with potential catalytic, optical, or medicinal applications (Singh et al., 2003).
Safety And Hazards
Safety data sheets suggest that 1-(2-Chloropropanoyl)pyrrolidine should be stored locked up and in a well-ventilated place. It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Propiedades
IUPAC Name |
2-chloro-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMQKFMNYCEBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390937 | |
| Record name | 1-(2-chloropropanoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropropanoyl)pyrrolidine | |
CAS RN |
75115-52-5 | |
| Record name | 1-(2-chloropropanoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



